molecular formula C₂₂H₁₃Cl₃O B1147311 2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane CAS No. 252990-29-7

2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane

Cat. No. B1147311
M. Wt: 399.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound involves a multi-step process, including the initial formation of fluorene derivatives followed by the introduction of oxirane and chlorophenyl groups. A notable method includes the conversion of 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane to its corresponding ethanols through reactions involving dimethyl diselenide and sodium borohydride, followed by Knoevenagel condensation with 4-chlorobenzaldehyde (Puthran, Poojary, & Purushotham, 2020).

Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic methods. Studies have shown the importance of the spatial isolation of butadiyne moieties by aromatic units, explaining the high stability of related compounds (Wang, Pålsson, Batsanov, & Bryce, 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound demonstrate its reactivity and the influence of substituents on its behavior. For instance, the introduction of electron-donor moieties can significantly affect the fluorescence properties of the compound, showcasing the compound's versatility in chemical reactions (Wang et al., 2006).

Physical Properties Analysis

The physical properties of 2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding its behavior in different environments and for potential applications in material science.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the effects of substituents on its chemical behavior, have been extensively studied. The electron-withdrawing effect of the oxadiazole units in related compounds, for example, is manifested by a positive shift of the donor oxidation waves, demonstrating the compound's interesting electronic properties (Wang et al., 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P301+P312 . A Material Safety Data Sheet (MSDS) is available for further safety information .

Future Directions

The synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug . 2,7-dichloro-9H-fluorene-based azetidinones are more efficient as antimicrobial and anticancer agents compared to dichloro-9H-fluorene-based thiazolidinones derivatives . This suggests potential future directions for the development of new antimicrobial and anticancer agents.

properties

IUPAC Name

2-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3O/c23-13-3-1-12(2-4-13)7-17-18-8-14(24)5-6-16(18)22-19(17)9-15(25)10-20(22)21-11-26-21/h1-10,21H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVLNBDLCIBSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C3C4=C(C=C(C=C4)Cl)C(=CC5=CC=C(C=C5)Cl)C3=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane

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